molecular formula C18H23N3O5S3 B11252111 N1-(2-morpholinoethyl)-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide

N1-(2-morpholinoethyl)-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide

Cat. No.: B11252111
M. Wt: 457.6 g/mol
InChI Key: FAAZVPJEIHEUBP-UHFFFAOYSA-N
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Description

N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE is a complex organic compound that features both morpholine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the thiophene groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings and the morpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or morpholine moieties.

Scientific Research Applications

N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and thiophene-based molecules. Examples include:

  • N-Ethyl-2-morpholin-4-ylethanamine
  • Thiophene-2-carboxylic acid derivatives

Uniqueness

What sets N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE apart is its unique combination of morpholine and thiophene moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N3O5S3

Molecular Weight

457.6 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide

InChI

InChI=1S/C18H23N3O5S3/c22-17(19-5-6-21-7-9-26-10-8-21)18(23)20-13-15(14-3-1-11-27-14)29(24,25)16-4-2-12-28-16/h1-4,11-12,15H,5-10,13H2,(H,19,22)(H,20,23)

InChI Key

FAAZVPJEIHEUBP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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